
1-(4-クロロ-2-ヒドロキシ-3-スルファモイルフェニル)-3-(2,3-ジクロロフェニル)ウレア
概要
説明
SB 332235は、C-X-Cケモカイン受容体タイプ2(CXCR2)の強力な経口活性非ペプチドアンタゴニストです。 阻害濃度(IC50)は7.7ナノモルであり、C-X-Cケモカイン受容体タイプ1(CXCR1)に対して285倍の選択性を示します 。 この化合物は、関節炎などの炎症性疾患や、急性骨髄性白血病など、特定の種類の癌における潜在的な治療用途について研究されてきました .
科学的研究の応用
SB 332235 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CXCR2 in various chemical processes.
Biology: Investigated for its effects on cell signaling pathways involving CXCR2, particularly in the context of inflammation and immune response.
Industry: Utilized in the development of new drugs targeting CXCR2 and related pathways.
準備方法
SB 332235の合成は、コア構造の調製から始まり、その後、さまざまな官能基が導入される、複数のステップを含みます。詳細な合成経路と反応条件は、機密情報であり、公開文献では完全に開示されていません。 この化合物は、塩素化、スルホン化、アミノ化を含む一連の化学反応を経て合成されることが知られています 。SB 332235の工業生産方法は公開されていませんが、収率と純度を高くするために合成経路を最適化することが含まれる可能性があります。
化学反応の分析
SB 332235は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、SB 332235に存在する官能基を変性させる可能性があり、その生物学的活性を変化させる可能性があります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを形成し、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
SB 332235は、以下を含む科学研究への応用について広く研究されてきました。
化学: CXCR2がさまざまな化学プロセスで果たす役割を研究するためのツール化合物として使用されます。
生物学: 特に炎症と免疫応答の文脈において、CXCR2を含む細胞シグナル伝達経路への影響について調査されています。
作用機序
SB 332235は、CXCR2に選択的に結合して阻害することにより、その効果を発揮します。この受容体は、好中球やその他の白血球の走化性に関与しており、炎症反応において重要な役割を果たしています。 CXCR2を阻害することにより、SB 332235は、炎症部位への炎症性細胞の動員を減らし、炎症性疾患の症状を軽減します 。 この化合物は、CXCR2媒介シグナル伝達経路を妨げることによって、急性骨髄性白血病細胞の生存率も阻害します .
類似の化合物との比較
SB 332235は、CXCR1よりもCXCR2に対して高い選択性を示すという点でユニークであり、CXCR2特異的な経路を研究するための貴重なツールとなっています。類似の化合物には、以下が含まれます。
SB 225002: 化学構造は異なりますが、生物学的活性は類似している、別のCXCR2アンタゴニスト。
SCH 527123: 炎症性疾患や癌における潜在的な治療用途について研究されている、CXCR2アンタゴニスト。
レパリキシン: 炎症と癌の研究で使用される、CXCR1およびCXCR2アンタゴニスト.
SB 332235は、高い選択性と効力により、CXCR2に関連する研究のための優先的な選択肢となっています。
類似化合物との比較
SB 332235 is unique in its high selectivity for CXCR2 over CXCR1, making it a valuable tool for studying CXCR2-specific pathways. Similar compounds include:
SB 225002: Another CXCR2 antagonist with a different chemical structure but similar biological activity.
SCH 527123: A CXCR2 antagonist that has been studied for its potential therapeutic applications in inflammatory diseases and cancer.
Reparixin: A CXCR1 and CXCR2 antagonist used in research on inflammation and cancer.
SB 332235 stands out due to its high selectivity and potency, making it a preferred choice for research involving CXCR2.
特性
IUPAC Name |
1-(4-chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O4S/c14-6-2-1-3-8(10(6)16)18-13(21)19-9-5-4-7(15)12(11(9)20)24(17,22)23/h1-5,20H,(H2,17,22,23)(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRWOHEKQGKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276702-15-9 | |
| Record name | SB-332235 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276702159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-332235 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLP8UVL8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
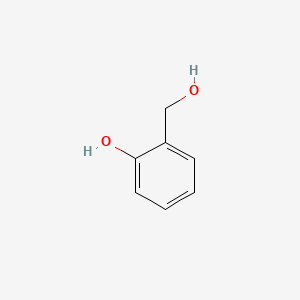
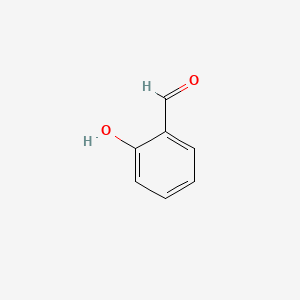
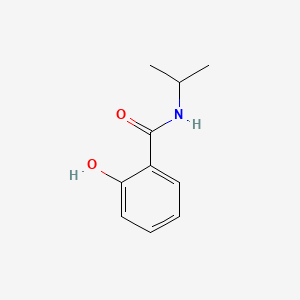


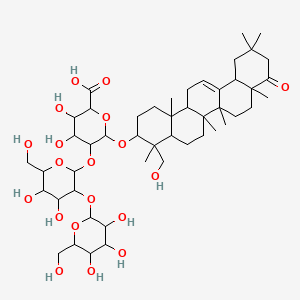
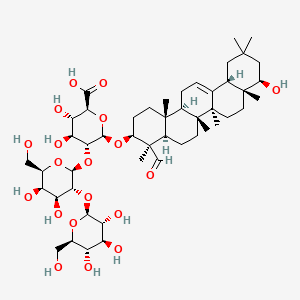
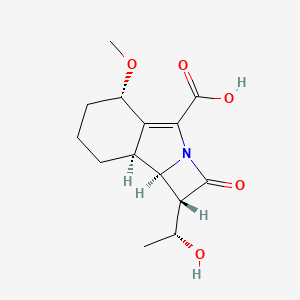
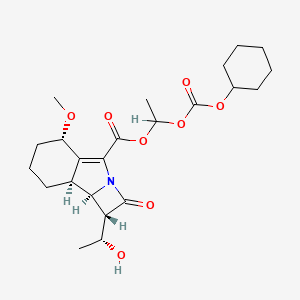

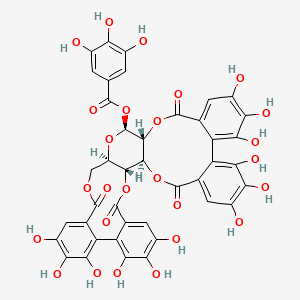

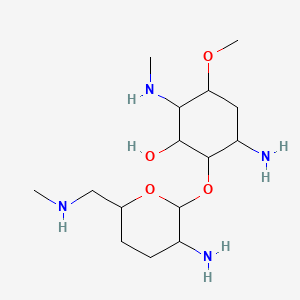
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)
